![molecular formula C26H22N4O2S B2939181 3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)benzamide CAS No. 932992-36-4](/img/structure/B2939181.png)
3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings, including a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-one ring and a benzamide group . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely includes multiple ring structures, some of which may be aromatic. The presence of nitrogen (N) in the pyrimidine ring and the amide group suggests potential sites for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amide) could make the compound more soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
Thienopyrimidine derivatives have been widely explored for their diverse biological activities. The synthesis of these compounds involves various chemical reactions, aiming to explore their potential as antimicrobial, anti-inflammatory, and anticancer agents. For example, the synthesis of thienopyrimidine derivatives showed remarkable activity toward fungi, bacteria, and inflammation, suggesting a wide range of potential therapeutic applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018). Similarly, novel compounds synthesized from visnaginone and khellinone demonstrated significant analgesic and anti-inflammatory activities, highlighting their potential as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anti-Inflammatory Properties
Research into thieno[2,3-d]pyrimidine and its derivatives continues to uncover compounds with promising antimicrobial and anti-inflammatory properties. For instance, new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been synthesized, displaying significant antimicrobial activities against various pathogens (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). This broad spectrum of activity reinforces the potential of these compounds in developing new antimicrobial agents.
Anticancer Potential
The exploration of thienopyrimidine derivatives also extends to their anticancer potential. For example, a series of novel substituted 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives, including thienopyrimidine derivatives, were synthesized and screened for their anti-tumor activities. Some of these compounds showed promising activities, suggesting the potential for further development as anticancer agents (Abu‐Hashem & Aly, 2017).
Green Synthesis Approaches
Efforts to develop more sustainable and eco-friendly synthetic methods for thieno[2,3-d]pyrimidin-4(3H)-ones have led to the development of green approaches. These methods are characterized by step economy, reduced catalyst loading, and easy purification, highlighting the ongoing innovations in the synthesis of pharmacologically important compounds (Shi et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-4-17-8-5-6-11-20(17)29-24(31)18-9-7-10-19(13-18)30-14-27-22-21-15(2)12-16(3)28-25(21)33-23(22)26(30)32/h5-14H,4H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRYINGBKNNOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NC4=C(C3=O)SC5=C4C(=CC(=N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)benzamide |
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